molecular formula C14H13NO2 B12725548 Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- CAS No. 118353-45-0

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)-

Cat. No.: B12725548
CAS No.: 118353-45-0
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-MRPLLJTBSA-N
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Description

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- is a chemical compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes a hydroxy group and an oxime group attached to a diphenyl ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- typically involves the reaction of 2-hydroxy-1,2-diphenylethanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the oxime. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and large-scale chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 2-hydroxy-1,2-diphenylethylamine.

    Substitution: Formation of 2-alkoxy-1,2-diphenylethanone or 2-acetoxy-1,2-diphenylethanone.

Scientific Research Applications

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (2R)-
  • Ethanone, 2-ethoxy-1,2-diphenyl-
  • Ethanone, 1,2-diphenyl-

Uniqueness

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- is unique due to its specific stereochemistry and the presence of both hydroxy and oxime functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

118353-45-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,2E)-2-hydroxyimino-1,2-diphenylethanol

InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+/t14-/m0/s1

InChI Key

WAKHLWOJMHVUJC-MRPLLJTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

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